Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (CAS: 304898-01-9, molecular formula: C₁₂H₁₃NO₄S₂, molecular weight: 299.37) is a thiophene derivative synthesized via thiophosgenation of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS: 4815-30-9) . It is commercially available (e.g., from CymitQuimica) and serves as a key intermediate in medicinal and materials chemistry .
Properties
IUPAC Name |
diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-4-16-11(14)8-7(3)9(12(15)17-5-2)19-10(8)13-6-18/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAQPYSIISVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate typically involves the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like thiophosgene .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as thioureas and carbamates can be formed.
Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides and sulfones.
Reduction Products: Reduction can yield thiols and other reduced sulfur-containing compounds.
Scientific Research Applications
Chemistry
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate serves as a versatile building block in organic synthesis. Its unique isothiocyanate group allows it to participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions. This property makes it valuable for synthesizing more complex organic molecules .
Biology
The compound has been investigated for its biological activities, particularly in enzyme inhibition. The isothiocyanate group interacts with nucleophilic sites on proteins, which can lead to the inhibition of specific enzymes. This characteristic positions it as a candidate for research into drug development targeting enzyme-related diseases .
Biological Activity Overview:
- Enzyme Inhibition: Potential to inhibit enzymes involved in various metabolic pathways.
- Protein Labeling: Useful in studies requiring specific tagging of proteins for analysis.
Medicine
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to modify protein function through covalent bonding makes it an attractive candidate for developing drugs aimed at treating diseases linked to enzyme dysfunctions .
Case Study 1: Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on certain enzymes involved in cancer metabolism. The compound was shown to interact with nucleophilic residues within the active sites of these enzymes, leading to reduced activity levels.
Case Study 2: Drug Development
In a recent study focused on developing novel anti-cancer agents, this compound was used as a lead structure for synthesizing derivatives with enhanced biological activity. The modifications aimed at increasing solubility and selectivity against tumor cells showed promising results in vitro.
Mechanism of Action
The mechanism of action of Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules . This can lead to the formation of covalent bonds with proteins and other biomolecules, thereby inhibiting their function . The thiophene ring also plays a role in stabilizing the compound and facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Isothiocyanate vs. Amino/Acetamido Groups
Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
- Structure: The precursor to the target compound, featuring an amino (-NH₂) group at the 5-position.
- Properties: CAS 4815-30-9, molecular formula C₁₁H₁₅NO₄S, molecular weight 273.31 .
- Applications : Used as a starting material for synthesizing derivatives like isothiocyanates and acetamides.
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
- Structure : Acetylated derivative with an acetamido (-NHCOCH₃) group.
- Properties: Molecular formula C₁₃H₁₇NO₅S, molecular weight 299.34, monoclinic crystal system (space group P2₁/n) .
- Key Findings : Exhibits intramolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing a near-planar conformation .
Comparison
Ester Group Modifications
Dimethyl 5-Isothiocyanato-3-methylthiophene-2,4-dicarboxylate
- Structure : Methyl esters replace ethyl groups.
- Properties: Molecular formula C₁₀H₉NO₄S₂, molecular weight 271.32 .
- Impact : Reduced molecular weight and altered solubility compared to the diethyl analog.
2-Ethyl 4-Methyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
- Structure : Mixed ethyl/methyl ester groups.
- Properties : Synthesized via Gewald reaction modifications .
- Applications : Intermediate for asymmetric derivatives.
Comparison
| Property | Diethyl Ester (Target) | Dimethyl Ester | Mixed Ethyl/Methyl Ester |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₄S₂ | C₁₀H₉NO₄S₂ | C₁₀H₁₃NO₄S |
| Molecular Weight | 299.37 | 271.32 | 255.28 |
| Solubility | Moderate (lipophilic) | Higher polarity | Intermediate |
Ethyl 3-Amino-5-methyl-4-oxo-2-sulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate
- Synthesis : Reacting the target compound with hydrazine hydrate yields this thiopyrimidine derivative .
Diethyl 5-[2-(2,4-Dichlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate
- Structure: Incorporates a dichlorophenoxyacetamido group.
- Properties : Enhanced bioactivity due to electron-withdrawing Cl substituents .
Comparison
| Derivative | Functional Group Added | Key Property |
|---|---|---|
| Thiopyrimidine | Thienopyrimidine core | Anticancer activity under radiation |
| Dichlorophenoxyacetamido | 2,4-Dichlorophenoxy | Enhanced electrophilicity |
Biological Activity
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate (DEITC) is a compound characterized by a thiophene ring substituted with an isothiocyanate group and two diethyl ester groups. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
- IUPAC Name : this compound
- Molecular Formula : C12H13NO4S2
- Molecular Weight : 299.36 g/mol
- CAS Number : 304898-01-9
Biological Activity
DEITC exhibits a range of biological activities, primarily due to the presence of the isothiocyanate group, which is known for its reactivity with nucleophiles. This reactivity is crucial for its applications in enzyme inhibition and protein labeling.
The mechanism of action involves the interaction of the isothiocyanate group with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : DEITC has been investigated for its potential to inhibit various enzymes, which may be beneficial in drug development. For instance, studies have shown that it can effectively inhibit certain bacterial enzymes, contributing to its antimicrobial properties.
- Protein Labeling : DEITC can covalently bond with amine groups on proteins, allowing researchers to study protein interactions and localization within cells .
Antimicrobial Activity
Research indicates that DEITC displays potent antimicrobial properties against several bacteria. For example:
- Antibacterial Efficacy : DEITC has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported in the low micromolar range .
Comparative Analysis of Biological Activity
To understand the biological activity of DEITC in comparison to similar compounds, a table summarizing key findings from various studies is presented below.
| Compound Name | Structure | MIC (µM) | Target Organisms | Mechanism |
|---|---|---|---|---|
| DEITC | DEITC Structure | 0.21 | Pseudomonas aeruginosa, E. coli | Enzyme Inhibition |
| Compound A | Similar | 0.25 | Staphylococcus aureus | Enzyme Inhibition |
| Compound B | Similar | 0.30 | E. coli | Protein Interaction |
Case Studies
- Study on Protein Labeling : A study published in Analytical Biochemistry demonstrated the use of DEITC for labeling proteins in E. coli, highlighting its utility in proteomics research.
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of DEITC against various Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
